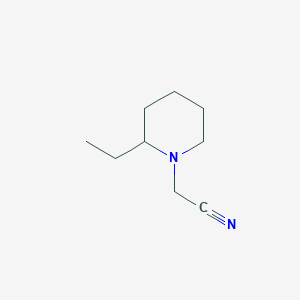

2-(2-Ethylpiperidin-1-yl)acetonitrile

Descripción

Significance of Piperidine (B6355638) and Acetonitrile (B52724) Moieties in Chemical Synthesis

The strategic importance of combining piperidine and acetonitrile lies in their complementary chemical properties. The piperidine unit often imparts desirable pharmacokinetic properties such as solubility and basicity, while the acetonitrile group provides a reactive site for further molecular elaboration.

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in the field of organic chemistry. wikipedia.orgresearchgate.net It is a saturated amine, making it a flexible and basic building block. This structural motif is present in a vast number of natural alkaloids, including piperine (from which it derives its name), which gives black pepper its spicy taste, and the potent analgesic morphine. wikipedia.orgdtic.mil

In synthetic chemistry, the piperidine framework is a key component in the design of pharmaceuticals and agrochemicals. ijnrd.orgsolubilityofthings.com More than twenty classes of pharmaceuticals contain piperidine derivatives, which exhibit a wide range of biological activities, including analgesic, anti-cancer, anti-inflammatory, and antiviral properties. researchgate.netijnrd.orgajchem-a.com The nitrogen atom within the ring acts as a good nucleophile and a base, allowing it to participate in a multitude of chemical reactions and serve as a handle for introducing various substituents. solubilityofthings.com Furthermore, piperidine and its derivatives are widely used as solvents and specialized bases in chemical reactions. wikipedia.orgijnrd.org

| Property | Significance of the Piperidine Ring |

| Structure | A six-membered nitrogen-containing heterocycle, providing a versatile 3D scaffold. wikipedia.orgijnrd.org |

| Natural Occurrence | Found in numerous alkaloids like piperine and morphine. wikipedia.org |

| Applications | A crucial building block in pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.netijnrd.orgsolubilityofthings.com |

| Reactivity | The nitrogen atom provides basic and nucleophilic properties for further synthesis. solubilityofthings.com |

Acetonitrile (CH₃CN) is the simplest organic nitrile and is widely recognized in organic chemistry for its utility as a polar aprotic solvent, particularly for high-performance liquid chromatography (HPLC). wikipedia.orgatamanchemicals.com Beyond its role as a solvent, acetonitrile is a valuable two-carbon building block in organic synthesis. wikipedia.orgresearchgate.net

The nitrile (cyano) group is a powerful electron-withdrawing group, which activates the adjacent carbon atom for functionalization. researchgate.net It can act as a nucleophile after deprotonation or through the lone pair of electrons on the nitrogen atom. Acetonitrile serves as a source of nitrogen or a cyanide group in the synthesis of various nitrogen-containing compounds, including amides, amines, and heterocyclic structures like oxazoles. mdpi.com This versatility makes it a key reagent in the construction of complex molecules, particularly in the pharmaceutical industry where many medicinal compounds feature a nitrile group. mdpi.com

Overview of Research Approaches to Piperidine Derivatives

The development of synthetic methods to access functionalized piperidines has been a central theme in organic chemistry for over a century, driven by the immense biological importance of this scaffold.

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both obtained the compound by reacting piperine, the main alkaloid from black pepper, with nitric acid. wikipedia.org

The foundational industrial method for preparing piperidine itself involves the catalytic hydrogenation of pyridine (B92270), often using a nickel or molybdenum disulfide catalyst at elevated temperatures and pressures. wikipedia.orgdtic.mil Other early reduction methods included the use of sodium in ethanol (B145695) (a modified Birch reduction) or tin in hydrochloric acid. wikipedia.orgdtic.mil These early methods were crucial for making the basic piperidine scaffold widely available for further study and derivatization.

Modern organic chemistry demands efficient, cost-effective, and stereoselective methods for synthesizing highly substituted piperidine derivatives. nih.gov Contemporary research has produced a diverse array of sophisticated strategies to construct this important heterocyclic ring.

Key modern approaches include:

Hydrogenation/Reduction: The classic method of reducing substituted pyridines remains highly relevant, with significant advances in catalysis. Modern methods utilize transition metals and organocatalysts to achieve high stereoselectivity under milder conditions, sometimes combining hydrogenation and functionalization in a one-pot process. nih.gov

Intramolecular Cyclization: A major strategy involves the ring-closure of linear precursors. This includes various reaction types such as aza-Michael reactions, reductive amination, and radical cyclizations, which are used to form the piperidine ring from acyclic starting materials. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. MCRs are highly atom-economical and efficient for generating libraries of highly functionalized piperidines from simple precursors like aldehydes, amines, and β-ketoesters. bohrium.comresearchgate.net

Annulation Reactions: These methods, including [5+1] annulations and formal Diels-Alder reactions, construct the piperidine ring by combining two components that provide five and one atoms, respectively, to the new ring. dtic.milnih.gov

| Synthetic Strategy | Description | Key Features |

| Catalytic Hydrogenation | Reduction of substituted pyridine rings. | Employs advanced metal- and organocatalysts for improved stereoselectivity. nih.gov |

| Intramolecular Cyclization | Ring formation from an open-chain molecule. | Includes methods like aza-Michael addition and reductive amination. nih.gov |

| Multicomponent Reactions | One-pot synthesis from three or more reactants. | High efficiency and atom economy for creating diverse structures. bohrium.com |

| Annulation Reactions | Ring construction from two fragments (e.g., [5+1]). | Versatile for building the core piperidine skeleton. dtic.milnih.gov |

Scope and Focus of the Research Outline on 2-(2-Ethylpiperidin-1-yl)acetonitrile

This article provides a foundational overview of the key chemical principles underpinning the structure and synthesis of N-substituted piperidine acetonitrile scaffolds. By examining the individual significance of the piperidine heterocycle and the acetonitrile functional group, and by reviewing the historical and contemporary synthetic strategies for creating piperidine derivatives, this work establishes the chemical context for understanding the specific compound 2-(2-Ethylpiperidin-1-yl)acetonitrile. The subsequent sections will build upon this introduction to explore the specific characteristics and research findings related to this molecule.

Propiedades

IUPAC Name |

2-(2-ethylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHHVICXMRATAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of 2 2 Ethylpiperidin 1 Yl Acetonitrile

Diastereoselective Approaches

Diastereoselective methods aim to control the relative stereochemistry between two or more stereocenters. In the context of 2-(2-ethylpiperidin-1-yl)acetonitrile, this would be relevant in synthetic routes where the C2 stereocenter is formed in the presence of another chiral element.

Control of Stereochemistry via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied in the synthesis of 2-substituted piperidines.

For instance, the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates has been achieved using a (S)-phenylethyl group as a chiral auxiliary on the piperidine (B6355638) nitrogen. The reduction of a β-enamino ester intermediate bearing this auxiliary proceeded with high diastereoselectivity. This principle can be extended to the synthesis of 2-(2-ethylpiperidin-1-yl)acetonitrile, where a chiral auxiliary attached to the nitrogen atom could direct the introduction of the ethyl group at the C2 position or the alkylation with the acetonitrile (B52724) moiety. The steric hindrance and electronic properties of the auxiliary would create a biased environment, favoring the approach of reagents from a specific face, thus leading to the preferential formation of one diastereomer.

A variety of chiral auxiliaries have been employed for the synthesis of substituted piperidines, with Evans' oxazolidinones being a prominent example in asymmetric synthesis. The general strategy involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation of the resulting enolate. Subsequent cleavage of the auxiliary furnishes the desired chiral product.

| Chiral Auxiliary Strategy | Key Features | Potential Application to Target Compound |

| (S)-phenylethyl group | Attached to the piperidine nitrogen, directs the stereoselective reduction of a β-enamino ester. | Could direct the formation of the C2 stereocenter during ring formation or modification. |

| Evans' oxazolidinones | Acylated and then subjected to diastereoselective enolate alkylation. | Could be used to introduce the ethyl group or another substituent with high stereocontrol. |

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselectivity, the existing stereocenters in the starting material dictate the stereochemical outcome of a reaction. This intrinsic control is a powerful tool in the synthesis of complex molecules. For the synthesis of 2-(2-ethylpiperidin-1-yl)acetonitrile, a chiral starting material containing a portion of the piperidine ring could be used to direct the formation of the C2 stereocenter.

An example of this can be seen in the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester, which leads to the formation of a specific diastereomer of a 2-substituted piperidine derivative. The stereochemical outcome is dependent on the geometry of the starting material and the reaction conditions. Similarly, intramolecular reactions, such as the cyclization of an acyclic precursor with a pre-existing stereocenter, can proceed with high diastereoselectivity to form the piperidine ring with the desired relative stereochemistry. The conformational preferences of the acyclic precursor during the transition state of the cyclization play a crucial role in determining the final stereochemistry.

Enantioselective Synthesis

Enantioselective synthesis focuses on the formation of a single enantiomer of a chiral compound from an achiral or racemic precursor. This is often achieved through the use of chiral catalysts or by starting from a chiral molecule that is readily available from natural sources.

Asymmetric Catalysis (e.g., Chiral Ligands for Metal Catalysis)

Asymmetric catalysis is a highly efficient method for the synthesis of enantiomerically enriched compounds. It utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The enantioselective hydrogenation of pyridine (B92270) derivatives is a well-established method for the synthesis of chiral piperidines.

For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using chiral ligands has been shown to produce enantioenriched 2-alkylpiperidines with high enantioselectivity. This approach could be directly applicable to the synthesis of (R)- or (S)-2-ethylpiperidine, a precursor to 2-(2-ethylpiperidin-1-yl)acetonitrile. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

| Asymmetric Catalysis Method | Catalyst System | Product | Enantiomeric Ratio (er) |

| Enantioselective Hydrogenation | Iridium complex with MeO-BoQPhos ligand | 2-Alkylpiperidines | Up to 93:7 |

Following the enantioselective synthesis of the 2-ethylpiperidine (B74283) core, the acetonitrile group can be introduced at the nitrogen atom in a subsequent step that does not affect the existing stereocenter.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. nih.gov This strategy incorporates a pre-existing stereocenter from the chiral pool into the target molecule.

Amino acids are particularly attractive starting materials for the synthesis of chiral piperidines due to their inherent chirality and functionality. For example, a feasible route to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz protected amino acids has been established. researchgate.net This methodology involves the construction of the piperidine ring from the chiral amino acid precursor, thereby transferring the stereochemical information. A similar strategy could be envisioned for the synthesis of 2-(2-ethylpiperidin-1-yl)acetonitrile, where a suitable amino acid could serve as the chiral source for the 2-ethylpiperidine moiety.

| Chiral Pool Source | Synthetic Strategy | Target Intermediate |

| L-Amino Acids | Ring formation via alkylation of the amine with a dihaloalkane. | Chiral 2-substituted piperidine derivatives. |

| Natural Terpenes | Utilization of existing stereocenters to direct further transformations. | Chiral piperidine precursors. |

Configurational Stability and Isomerization Phenomena

The configurational stability of the stereocenter at the C2 position of the piperidine ring is a critical factor, particularly during synthesis, purification, and storage. 2-Substituted piperidines can be susceptible to epimerization, which is the change in the configuration of one stereocenter in a compound with multiple stereocenters, leading to the formation of a diastereomer.

In many cases, substituted piperidines will equilibrate to the thermodynamically more stable isomer under certain conditions. escholarship.org For 2-substituted piperidines, the substituent generally prefers to occupy the equatorial position to minimize steric interactions. The relative stability of different stereoisomers can often be predicted by computational methods.

Light-mediated epimerization has been demonstrated as a method to convert less stable piperidine stereoisomers into their more stable counterparts with high diastereoselectivity. escholarship.orgnih.gov This process often involves a photocatalyst and a hydrogen atom transfer (HAT) agent. While this can be a useful tool for accessing the most stable isomer, it also highlights a potential pathway for the loss of stereochemical integrity if the desired isomer is not the most thermodynamically stable one. Therefore, the reaction conditions and purification methods for 2-(2-ethylpiperidin-1-yl)acetonitrile must be carefully chosen to avoid unwanted isomerization.

Mechanistic Investigations of Reactions Involving 2 2 Ethylpiperidin 1 Yl Acetonitrile

Elucidation of Reaction Pathways

Mechanistic pathways for reactions involving 2-(2-Ethylpiperidin-1-yl)acetonitrile can be inferred from the reactivity of similar compounds, although specific studies on this molecule are lacking.

Single-electron transfer (SET) mechanisms are plausible in reactions where 2-(2-Ethylpiperidin-1-yl)acetonitrile is subjected to photoredox or electrochemical conditions. In such scenarios, the tertiary amine moiety could undergo oxidation via a single-electron transfer to a photoexcited catalyst or an anode. This would generate a nitrogen-centered radical cation. Subsequent deprotonation at the carbon alpha to both the nitrogen and the ethyl group, or at the acetonitrile (B52724) methylene (B1212753) group, could lead to the formation of a carbon-centered radical. These radical intermediates can then participate in various C-C or C-heteroatom bond-forming reactions. For instance, electrochemical α-cyanation of secondary piperidines has been shown to proceed through a process involving single-electron transfer to generate an iminium ion intermediate, which is then trapped by a cyanide nucleophile. nih.gov

The reactivity of 2-(2-Ethylpiperidin-1-yl)acetonitrile can be characterized by both nucleophilic and electrophilic activation.

Nucleophilic Activation: The nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons, making the compound a nucleophile. It can react with various electrophiles. For example, in the von Braun reaction, tertiary amines react with cyanogen (B1215507) bromide. wikipedia.org The reaction initiates with the nucleophilic attack of the amine on the cyanogen bromide, leading to the formation of a quaternary cyanoammonium salt. Subsequent nucleophilic attack by the bromide ion on one of the alpha-carbons of the piperidine ring would lead to ring-opening or dealkylation. researchgate.netthieme-connect.deresearchgate.net

Electrophilic Activation: The acetonitrile moiety can be activated under certain conditions. The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, or alkyl halides. This reactivity is a common strategy for the elaboration of α-amino nitriles.

The identification and characterization of intermediates in reactions of 2-(2-Ethylpiperidin-1-yl)acetonitrile would heavily depend on the specific reaction being studied. For the common synthetic route involving the reaction of 2-ethylpiperidine (B74283) with a haloacetonitrile, the primary intermediate is the transition state of the SN2 reaction.

In reactions involving the acetonitrile carbanion, the carbanion itself is a key intermediate. Spectroscopic techniques such as NMR could potentially be used to observe this intermediate if it is sufficiently stable, for instance, by using a strong, non-nucleophilic base at low temperatures.

In hypothetical radical reactions, the nitrogen-centered radical cation and subsequent carbon-centered radicals would be the critical, albeit transient, intermediates. Their detection often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy or trapping experiments.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving 2-(2-Ethylpiperidin-1-yl)acetonitrile are not readily found in the literature. However, kinetic studies of analogous reactions, such as the N-alkylation of piperidines or the nucleophilic substitution on haloacetonitriles, generally show second-order kinetics. The rate of reaction would be expected to be dependent on the concentrations of both the nucleophile (the amine) and the electrophile (the haloacetonitrile).

The rate of such reactions is also influenced by steric hindrance. The presence of the ethyl group at the 2-position of the piperidine ring would likely decrease the rate of N-alkylation compared to unsubstituted piperidine due to increased steric bulk around the nitrogen atom.

Kinetic modeling for the formation of similar compounds can be complex, often involving multiple reaction steps and the formation of various intermediates and side products. researchgate.net

Role of Solvents and Additives in Reaction Mechanisms

Solvents and additives can play a crucial role in the reaction mechanisms involving 2-(2-Ethylpiperidin-1-yl)acetonitrile.

Solvents: The choice of solvent can significantly influence the rate and outcome of reactions. For the synthesis of 2-(2-Ethylpiperidin-1-yl)acetonitrile via nucleophilic substitution, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred. These solvents can solvate the cation but not the anion, thereby increasing the nucleophilicity of the amine and accelerating the SN2 reaction. In contrast, polar protic solvents can solvate both the cation and the anion, which can stabilize the amine reactant and potentially slow down the reaction. The polarity of the solvent can have a critical role in the reaction pathway. frontiersin.org

Additives: Additives such as bases, acids, or catalysts can fundamentally alter the reaction mechanism.

Bases: In reactions involving the deprotonation of the acetonitrile group, the choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to generate the carbanion intermediate.

Lewis Acids: Lewis acids can play a role in activating either the nitrile group or a reactant that will engage with the piperidine nitrogen. For instance, a Lewis acid could coordinate to the nitrogen of the nitrile, making the adjacent protons more acidic and facilitating carbanion formation. researchgate.netdiva-portal.orgnih.govnih.gov

Phase-Transfer Catalysts: In reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed to facilitate the transport of one reactant into the other phase, thereby increasing the reaction rate.

Advanced Spectroscopic and Structural Elucidation of 2 2 Ethylpiperidin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-(2-Ethylpiperidin-1-yl)acetonitrile is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton couplings within the molecule. It would be crucial for tracing the connectivity within the ethyl group (CH₃ to CH₂) and throughout the piperidine (B6355638) ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This technique allows for the unambiguous assignment of carbon signals based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the protons of the cyanomethyl group to the nitrile carbon and to the C2 and C6 carbons of the piperidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is essential for determining the molecule's stereochemistry and preferred conformation. For example, NOESY could show correlations between the protons of the ethyl group and specific protons on the piperidine ring, helping to establish their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Ethylpiperidin-1-yl)acetonitrile

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Nitrile (-CN) | - | ~118 | CH₂CN |

| Cyanomethyl (-CH₂CN) | ~3.5 (s) | ~40 | C2, C6, CN |

| Piperidine C2 | ~2.8 (m) | ~60 | C3, C4, C6, Ethyl-CH₂ |

| Piperidine C3 | ~1.6 (m) | ~25 | C2, C4, C5 |

| Piperidine C4 | ~1.5 (m) | ~24 | C3, C5, C6 |

| Piperidine C5 | ~1.6 (m) | ~25 | C4, C6, C3 |

| Piperidine C6 | ~2.9 (m) | ~54 | C2, C4, C5, CH₂CN |

| Ethyl-CH₂ | ~1.4 (q) | ~28 | C2, Ethyl-CH₃ |

| Ethyl-CH₃ | ~0.9 (t) | ~12 | C2, Ethyl-CH₂ |

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 2-(2-Ethylpiperidin-1-yl)acetonitrile, this leads to the possibility of different conformational isomers related to the orientation of the ethyl group (axial vs. equatorial) and the dynamics of ring inversion.

Variable-temperature NMR studies can provide insight into these dynamics. At low temperatures, the interconversion between the two chair conformations can be slowed, potentially allowing for the observation of separate signals for each conformer. researchgate.net The relative populations of the conformers can be determined from the integration of these signals, providing information on their thermodynamic stability. The energy barrier for this ring-flipping process can be calculated from the coalescence temperature of the signals. rsc.org The predominant conformation is expected to have the larger ethyl group in the more stable equatorial position to minimize steric interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 2-(2-Ethylpiperidin-1-yl)acetonitrile (C₉H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

The fragmentation pattern in the MS/MS spectrum provides structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. A primary fragmentation would be the loss of the ethyl group (•C₂H₅) from the C2 position, leading to a stable iminium ion.

Loss of the cyanomethyl group: Cleavage of the N-CH₂CN bond would result in the formation of a 2-ethylpiperidine (B74283) cation.

Ring opening: Fragmentation of the piperidine ring itself can lead to a series of smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragments for 2-(2-Ethylpiperidin-1-yl)acetonitrile

| m/z (Mass/Charge) | Proposed Fragment | Description |

| 153.144 | [C₉H₁₇N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 123.112 | [C₇H₁₁N₂]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage |

| 113.138 | [C₇H₁₇N]⁺ | 2-Ethylpiperidine fragment after loss of •CH₂CN |

| 84.081 | [C₅H₁₀N]⁺ | Common piperidine ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For 2-(2-Ethylpiperidin-1-yl)acetonitrile, the key functional groups that would produce characteristic signals are:

Nitrile group (C≡N): This group gives rise to a sharp and distinct stretching vibration in the IR and Raman spectra, typically in the range of 2200-2260 cm⁻¹. nih.govnist.gov Its presence is a key diagnostic feature for this molecule.

Aliphatic C-H bonds: The ethyl and piperidine moieties contain numerous C-H bonds, which would result in strong stretching vibrations between 2850 and 3000 cm⁻¹ and bending vibrations around 1350-1470 cm⁻¹.

C-N bonds: The stretching vibrations of the C-N bonds within the piperidine ring and connecting to the cyanomethyl group would appear in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Modes for 2-(2-Ethylpiperidin-1-yl)acetonitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2200 - 2260 | Medium (IR), Strong (Raman) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-N Stretch | Amine/Piperidine | 1000 - 1250 | Medium-Strong (IR), Weak (Raman) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although a crystal structure for 2-(2-Ethylpiperidin-1-yl)acetonitrile is not publicly available, this technique would yield invaluable data if a suitable crystal could be grown.

The analysis would provide:

Unambiguous Connectivity and Stereochemistry: It would confirm the atomic connections and the relative stereochemistry of the molecule.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and torsion angles would be obtained.

Solid-State Conformation: It would reveal the exact conformation adopted by the molecule in the crystal lattice, confirming, for example, the chair conformation of the piperidine ring and the axial or equatorial disposition of the ethyl substituent. nih.govresearchgate.net

Crystal Packing: The arrangement of molecules within the unit cell would be determined, showing how they pack together and revealing any intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Hirshfeld Surface Analysis and Crystal Packing Studies

Hirshfeld surface analysis is a computational method used to analyze crystal structures and explore intermolecular interactions. researchgate.net This analysis is contingent on the availability of X-ray crystallographic data. The Hirshfeld surface is a graphical tool that maps the different types of intermolecular contacts and their relative importance in building the crystal structure.

For a molecule like 2-(2-Ethylpiperidin-1-yl)acetonitrile, which is rich in hydrogen atoms, the analysis would likely show:

H···N and H···C Contacts: Interactions between hydrogen atoms on one molecule and the nitrogen or carbon atoms on neighboring molecules would also be significant, appearing as distinct regions on the 2D fingerprint plots derived from the Hirshfeld surface.

Visualization of Interactions: The surface can be mapped with properties like d_norm, which highlights regions of close intermolecular contact. This allows for the visualization of potential weak C-H···N hydrogen bonds that may contribute to the stability of the crystal packing.

Computational and Theoretical Studies of 2 2 Ethylpiperidin 1 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. rsc.org It is used to determine a wide range of molecular properties by calculating the electron density.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. researchgate.net For 2-(2-Ethylpiperidin-1-yl)acetonitrile, this process would involve:

Conformational Analysis: Identifying all possible stable conformations (isomers that differ by rotation around single bonds), particularly concerning the orientation of the ethyl group on the piperidine (B6355638) ring and the acetonitrile (B52724) substituent.

Structural Parameters: Predicting key bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, calculations would determine the precise C-C and C-N bond lengths within the piperidine ring, the geometry of the ethyl group, and the spatial relationship between the acetonitrile group and the ring.

The expected outcome would be a data table listing these optimized geometric parameters, providing a detailed picture of the molecule's preferred shape.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This analysis involves:

Calculating Vibrational Modes: Determining the frequencies corresponding to the stretching, bending, and torsional motions of the atoms.

Spectral Prediction: Simulating the IR and Raman spectra, including the intensity of each vibrational band. Key predicted frequencies would include the C≡N stretch of the nitrile group, various C-H stretching and bending modes of the ethyl and piperidine groups, and C-N and C-C stretching modes of the ring. nih.govresearchgate.netnih.gov

A detailed table correlating specific vibrational modes with their calculated frequencies (often scaled to better match experimental data) would be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. chemrxiv.org

HOMO and LUMO Visualization: Mapping the spatial distribution of these orbitals to identify the regions of the molecule most likely to donate or accept electrons. For 2-(2-Ethylpiperidin-1-yl)acetonitrile, the HOMO is likely localized on the nitrogen atom of the piperidine ring, while the LUMO might be associated with the π-system of the nitrile group. researchgate.net

Energy Gap Calculation: The magnitude of the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) would be calculated. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more easily polarized and reactive. rsc.orgresearchgate.net

This analysis would yield the energies of the HOMO and LUMO, the calculated energy gap, and images depicting the orbital distributions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. libretexts.orgchemrxiv.org It is used to predict how a molecule will interact with other chemical species. researchgate.netresearchgate.net

Identifying Reactive Sites: The MEP map uses a color scale to show regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. chemrxiv.org For 2-(2-Ethylpiperidin-1-yl)acetonitrile, the region around the nitrogen of the nitrile group would likely be shown as red, indicating a site for potential electrophilic interaction.

The output would be a 3D image of the molecule with the MEP mapped onto its electron density surface, highlighting potential sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. nih.gov It translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. acadpubl.eu

Charge Delocalization: NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (like lone pairs or bonding orbitals) to unoccupied "acceptor" orbitals (typically antibonding orbitals). This provides insight into the stability gained from these interactions. For the target molecule, key interactions would likely involve the lone pair of the piperidine nitrogen atom donating into adjacent antibonding orbitals.

The results would be presented in a table listing the most significant donor-acceptor interactions and their corresponding stabilization energies, offering a deeper understanding of the molecule's electronic structure.

Redox Potential Prediction and Electron Transfer Studies

Computational methods can predict the redox potentials of a molecule, which measure its tendency to accept or donate electrons. mdpi.com These predictions are crucial for applications in electrochemistry and materials science. researchgate.net

Calculating Ionization Potential and Electron Affinity: The energies of the neutral molecule, its radical cation (after losing an electron), and its radical anion (after gaining an electron) would be calculated. These values are used to estimate the ionization potential and electron affinity, which are related to the oxidation and reduction potentials, respectively.

Solvent Effects: Since redox potentials are highly dependent on the solvent, these calculations typically incorporate a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate the environment, often acetonitrile. researchgate.net

A data table comparing the calculated oxidation and reduction potentials (often referenced against a standard electrode) would be the primary output of this analysis.

Solvent Effect Modeling in Computational Studies

The chemical behavior, reactivity, and stability of a molecule like 2-(2-Ethylpiperidin-1-yl)acetonitrile can be significantly influenced by its surrounding environment, particularly the solvent. springernature.com Computational chemistry employs solvent effect models to account for these interactions, providing a more accurate theoretical description of the molecule's properties in solution. numberanalytics.com These models are broadly categorized into implicit and explicit approaches. wikipedia.orgnih.gov

Implicit Solvent Models: Also known as continuum models, these methods represent the solvent as a continuous, uniform medium with a defined dielectric constant, rather than modeling individual solvent molecules. numberanalytics.comwikipedia.org This approach offers a significant advantage in computational efficiency, making it suitable for rapid screening or studies of large systems. numberanalytics.com The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. nih.gov Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.com

In a hypothetical study of 2-(2-Ethylpiperidin-1-yl)acetonitrile, an implicit model could be used to predict its stability in various solvents. The calculated solvation free energy would indicate how favorably the molecule interacts with each solvent.

Table 1: Illustrative Solvation Free Energy of 2-(2-Ethylpiperidin-1-yl)acetonitrile in Various Solvents using an Implicit Model.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Acetonitrile | 36.6 | -7.2 |

| Ethanol (B145695) | 24.6 | -6.8 |

| Dichloromethane (B109758) | 8.9 | -4.1 |

| Cyclohexane | 2.0 | -1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Explicit Solvent Models: In contrast, explicit solvent models treat each solvent molecule as an individual entity. numberanalytics.comfiveable.me This method provides a more detailed and physically realistic representation of the solute-solvent system, capturing specific interactions such as hydrogen bonding and the precise arrangement of solvent molecules in solvation shells. nih.govfiveable.me However, this level of detail comes at a much higher computational cost due to the vast increase in the number of atoms in the simulation. fiveable.me Molecular dynamics (MD) simulations are often employed with explicit solvent models to study the dynamic behavior of the solvated molecule over time.

Hybrid Models (QM/MM): To balance accuracy and computational cost, hybrid methods like the Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. wikipedia.orgnumberanalytics.com In a QM/MM study of 2-(2-Ethylpiperidin-1-yl)acetonitrile, the molecule itself (the solute) would be treated with a high-level, accurate quantum mechanics method, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. fiveable.me This approach is particularly useful for studying chemical reactions in solution where electronic changes in the solute are critical. rsc.org

Conformation Analysis and Potential Energy Surface Exploration

The three-dimensional structure of 2-(2-Ethylpiperidin-1-yl)acetonitrile is not static; it can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformation analysis is the study of these different conformers and their relative energies. acs.org This exploration is crucial as the conformation of a molecule can dictate its physical properties and biological activity.

The relationship between the molecule's geometry and its energy is described by the potential energy surface (PES). nih.govwayne.edu A PES is a multidimensional landscape where valleys represent stable, low-energy conformations (conformational isomers or conformers) and mountain passes correspond to transition states between these conformers. wayne.edu

Potential Energy Surface Scanning: A common technique to explore the PES is to perform a "scan," where one or more internal coordinates, such as a dihedral angle, are systematically varied, and an energy calculation is performed at each step. uni-muenchen.deq-chem.com For 2-(2-Ethylpiperidin-1-yl)acetonitrile, a key dihedral angle to scan would be the one defining the rotation of the acetonitrile group relative to the piperidine ring.

A relaxed PES scan involves optimizing the rest of the molecule's geometry at each fixed point of the scanned coordinate. q-chem.com This process generates a one-dimensional or multi-dimensional plot of energy versus the scanned coordinate(s), revealing the locations of energy minima and the energy barriers to rotation.

Table 2: Hypothetical Relative Energies of 2-(2-Ethylpiperidin-1-yl)acetonitrile Conformers from a Potential Energy Surface Scan.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Global Minimum) |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 1.2 | Anti (Local Minimum) |

| 240 | 4.8 | Eclipsed (Transition State) |

| 300 | 0.0 | Gauche (Global Minimum) |

Note: The data presented in this table is hypothetical, representing a simplified scan around a single rotatable bond, and is for illustrative purposes only.

By identifying the global minimum (the most stable conformer) and other low-energy local minima, researchers can understand the preferred shapes of the molecule. nih.gov This information is fundamental for predicting how 2-(2-Ethylpiperidin-1-yl)acetonitrile might interact with other molecules or biological targets. Advanced search algorithms, such as evolutionary algorithms, can also be combined with quantum chemical computations to more efficiently explore the complex conformational landscape of flexible molecules. rsc.org

2 2 Ethylpiperidin 1 Yl Acetonitrile As a Building Block in Complex Molecular Scaffolds

Potential Role as an Intermediate in Multi-step Organic Synthesis

Based on general chemical principles, a molecule like 2-(2-Ethylpiperidin-1-yl)acetonitrile could theoretically serve as an intermediate. The synthesis would likely involve the alkylation of 2-ethylpiperidine (B74283) with a haloacetonitrile. This intermediate could then be elaborated further. However, no specific, documented multi-step synthetic routes employing this particular compound are available in the reviewed literature.

Hypothetical Construction of Diverse Heterocyclic Systems

The acetonitrile (B52724) functionality, in principle, allows for the construction of various heterocyclic systems. For instance, the nitrile group can participate in cyclization reactions to form rings such as tetrazoles, thiadiazoles, or pyrimidines when treated with appropriate reagents. The viability and specific outcomes of such reactions involving 2-(2-Ethylpiperidin-1-yl)acetonitrile have not been reported.

Theoretical Strategies for Functional Group Transformations of the Acetonitrile Moiety

The transformation of the acetonitrile group is a well-established area of organic chemistry. Common transformations that could be applied to 2-(2-Ethylpiperidin-1-yl)acetonitrile include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(2-ethylpiperidin-1-yl)acetic acid, or the corresponding amide.

Reduction to Amines: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride would be expected to reduce the nitrile to a primary amine, yielding 2-(2-ethylpiperidin-1-yl)ethan-1-amine. This diamine could then serve as a precursor for more complex structures.

Cyclization to Heterocycles: As mentioned, the nitrile group is a key precursor for various heterocycles. For example, reaction with sodium azide (B81097) could potentially form a tetrazole ring.

The following table outlines these potential transformations based on the known reactivity of the acetonitrile functional group. It must be emphasized that these are theoretical applications for this specific compound, as no experimental data has been published.

| Transformation | Reagents | Potential Product |

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild) | 2-(2-Ethylpiperidin-1-yl)acetamide |

| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong) | 2-(2-Ethylpiperidin-1-yl)acetic acid |

| Reduction to Primary Amine | H₂, Metal Catalyst (e.g., Pd, Ni) or LiAlH₄ | 2-(2-Ethylpiperidin-1-yl)ethan-1-amine |

| Cyclization to Tetrazole | Sodium Azide (NaN₃) | 5-((2-Ethylpiperidin-1-yl)methyl)-1H-tetrazole |

Future Research Directions in the Chemistry of 2 2 Ethylpiperidin 1 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(2-Ethylpiperidin-1-yl)acetonitrile typically involves the N-alkylation of 2-ethylpiperidine (B74283) with a haloacetonitrile. While effective, this method often relies on harsh reagents and solvents. Future research should prioritize the development of more efficient, environmentally benign, and economically viable synthetic strategies.

Key areas for investigation include:

Green Chemistry Approaches: The use of water as a solvent or catalyst in a three-component condensation reaction could offer an environmentally friendly alternative. ajchem-a.com Research into catalyst-free methods under reflux conditions in water represents a significant step toward sustainable chemical production. ajchem-a.com

Catalytic Innovations: The development of novel catalysts is crucial. For instance, heterogeneous cobalt catalysts have demonstrated success in the acid-free hydrogenation of pyridine (B92270) derivatives in aqueous media, a process that could be adapted for piperidine (B6355638) synthesis. nih.gov Similarly, recyclable magnetic nanocatalysts could facilitate easier product separation and catalyst reuse, aligning with green chemistry principles. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based process for the synthesis of 2-(2-Ethylpiperidin-1-yl)acetonitrile could lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes, such as transaminases or nitrile hydratases, could provide highly selective and sustainable routes to the target molecule or its precursors, operating under mild conditions.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Conventional Approach | Proposed Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Catalysis | Homogeneous base or acid catalysts | Heterogeneous, recyclable magnetic or nanoparticle catalysts nih.govresearchgate.net | Ease of separation, catalyst longevity, reduced waste |

| Solvent System | Anhydrous organic solvents (e.g., DMF, ACN) | Water, supercritical CO₂, or ionic liquids ajchem-a.com | Reduced environmental impact, lower cost, improved safety |

| Reaction Type | Two-step N-alkylation | One-pot multi-component reactions (MCRs) nih.gov | Increased efficiency, reduced purification steps, atom economy |

| Process Technology | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, easier scalability |

Exploration of Under-explored Reactivity Profiles

As an α-aminonitrile, 2-(2-Ethylpiperidin-1-yl)acetonitrile possesses multiple reactive sites, including the nitrile group, the α-carbon, and the piperidine ring nitrogen. While the chemistry of α-aminonitriles is well-established, the specific reactivity of this substituted derivative remains largely unexplored. uni-mainz.de

Future investigations should focus on:

Nitrile Group Transformations: Beyond simple hydrolysis to the corresponding carboxylic acid, the nitrile group can be transformed into a variety of functional groups. Research into its reduction to an amine, addition of organometallic reagents to form ketones, or its participation in cycloaddition reactions would expand its synthetic utility.

α-Carbon Reactivity: The α-proton is potentially acidic and can be removed to generate a stabilized carbanion. This carbanion can act as an acyl anion equivalent, reacting with various electrophiles to form new carbon-carbon bonds, a cornerstone of modern synthetic strategy. uni-mainz.de

Multicomponent Reactions (MCRs): The use of 2-(2-Ethylpiperidin-1-yl)acetonitrile as a building block in MCRs could provide rapid access to complex molecular architectures. nih.gov Its dual functionality could allow it to participate in novel domino or tandem reaction sequences.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the piperidine ring under various conditions could lead to discoveries of novel rearrangement or ring-opening reactions, yielding different heterocyclic scaffolds.

Table 2: Potential Reactivity Pathways for Exploration

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Nitrile Group | Reduction | LiAlH₄, H₂/Catalyst | 1,2-Diamines |

| Addition | Grignard reagents, Organolithiums | α-Amino ketones | |

| Cycloaddition | Azides, Dipolarophiles | Tetrazoles, other heterocycles | |

| α-Carbon | Deprotonation/Alkylation | LDA, Alkyl halides | α-Substituted α-aminonitriles |

| Acyl Anion Equivalent | Aldehydes, Ketones | α-Amino-β-hydroxy nitriles | |

| Piperidine Ring | N-Oxidation | m-CPBA, H₂O₂ | N-Oxides |

Advanced Computational Studies on Reaction Dynamics

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For 2-(2-Ethylpiperidin-1-yl)acetonitrile, advanced computational studies can offer profound insights into its structure, reactivity, and reaction mechanisms, guiding experimental work.

Future computational research should include:

Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states of synthetic reactions to understand stereochemical outcomes and optimize reaction conditions. acs.org This is particularly relevant for designing stereoselective syntheses.

Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Computational studies can determine the preferred conformations of the molecule and how the ethyl and cyanomethyl substituents influence this equilibrium, which in turn affects reactivity.

Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the reactivity of the molecule in various chemical transformations. nih.gov This can help in designing novel reactions and predicting their outcomes.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in solution, providing insights into solvent effects and the dynamics of its interaction with catalysts or other reagents. nih.govresearchgate.net

Table 3: Recommended Computational Approaches

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state geometries acs.org | Understanding of reaction pathways, prediction of stereoselectivity, catalyst design |

| Ab initio Molecular Dynamics | Simulate reaction dynamics in explicit solvent | Insight into solvent effects and short-lived intermediates |

| Conformational Searching | Identify low-energy conformers of the molecule | Correlation between conformation and reactivity |

Applications in Materials Science

The unique structural features of 2-(2-Ethylpiperidin-1-yl)acetonitrile make it an interesting candidate for applications in materials science, an area that remains completely unexplored for this specific compound. Piperidine derivatives, in general, are used in corrosion inhibition and the synthesis of polymers and rubber. ijnrd.org

Promising research avenues include:

Functional Monomers: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Either modification would yield a bifunctional monomer suitable for polymerization reactions, such as the formation of polyamides or polyimines. The resulting polymers would incorporate the bulky and conformationally rich 2-ethylpiperidine moiety, potentially imparting unique thermal or mechanical properties.

Corrosion Inhibitors: Many nitrogen-containing heterocyclic compounds are effective corrosion inhibitors for metals. The piperidine nitrogen and the nitrile group in 2-(2-Ethylpiperidin-1-yl)acetonitrile could act as coordination sites, allowing the molecule to adsorb onto metal surfaces and protect them from corrosive environments. ijnrd.org

Ligands for Metal-Organic Frameworks (MOFs): Following conversion of the nitrile to a carboxylate or other suitable coordinating group, the molecule could serve as a ligand for the synthesis of novel MOFs. The chiral and bulky nature of the 2-ethylpiperidine group could lead to materials with interesting porosity and enantioselective recognition properties.

Bioactive Films: Following the precedent of using piperidinyl propanenitrile to create bioactive polymer films, 2-(2-Ethylpiperidin-1-yl)acetonitrile could be incorporated into matrices like sodium alginate/poly(vinyl alcohol) to develop functional materials for controlled release or specialized surface coatings. nih.gov

Table 4: Potential Applications in Materials Science

| Application Area | Required Molecular Modification | Potential Functionality |

|---|---|---|

| Polymer Science | Hydrolysis of nitrile to carboxylic acid | Monomer for specialty polyamides |

| Reduction of nitrile to primary amine | Curing agent for epoxy resins | |

| Surface Science | None | Corrosion inhibitor for steel ijnrd.org |

| Coordination Chemistry | Conversion of nitrile to tetrazole or carboxylate | Chiral ligand for MOFs or coordination polymers |

| Biomaterials | Incorporation into a polymer matrix | Functional component in bioactive films nih.gov |

Stereoselective Synthesis of Enantiopure Derivatives

The 2-position of the ethylpiperidine ring is a stereocenter, meaning 2-(2-Ethylpiperidin-1-yl)acetonitrile exists as a pair of enantiomers. The synthesis and study of the individual (R) and (S) enantiomers are critical, as stereochemistry often dictates molecular properties and interactions.

Future research should focus on:

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of the piperidine ring itself is a key objective. This could involve chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome of cyclization reactions. researchgate.net Organometallic complexes can also serve as powerful chiral auxiliaries to control stereoselectivity. nih.govrsc.org

Chiral Resolution: For racemic mixtures, developing efficient chiral resolution techniques using chiral acids or enzymatic methods would provide access to the pure enantiomers.

Starting from the Chiral Pool: An alternative strategy is to begin the synthesis from an enantiopure precursor, such as (R)- or (S)-2-ethylpiperidine, which can be prepared through established asymmetric methods.

Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, could enable the enantioselective construction of the substituted piperidine ring from acyclic precursors.

Table 5: Strategies for Stereoselective Synthesis

| Strategy | Description | Key Methodologies | References |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of new stereocenters. | Use of sulfinamides or organometallic complexes. researchgate.net | researchgate.netnih.govrsc.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-based or organic) is used to generate a large amount of an enantiomerically enriched product. | Hydrogenation, cyclization, or C-H amination with chiral catalysts. | nih.gov |

| Chiral Pool Synthesis | The synthesis begins with an enantiomerically pure starting material obtained from natural sources or prior synthesis. | N-alkylation of enantiopure (R)- or (S)-2-ethylpiperidine. | N/A |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Diastereomeric salt formation with a chiral resolving agent; enzymatic kinetic resolution. | N/A |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethylpiperidin-1-yl)acetonitrile, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and acetonitrile precursors. Key steps include:

- Alkylation : Reacting 2-ethylpiperidine with chloroacetonitrile under inert conditions (e.g., N₂ atmosphere) with a base like K₂CO₃ to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity optimization requires monitoring by TLC and NMR to detect residual solvents or unreacted starting materials .

- Safety : Follow protocols for handling nitriles (e.g., PPE, ventilation) due to toxicity risks .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional conformations. For example, SC-XRD data for related acetonitrile derivatives show mean C–C bond lengths of 1.52 Å and dihedral angles (e.g., Pd1–P1–C16–C21 = 5.7°) critical for confirming stereochemistry .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For instance, trifluoromethyl groups in analogous structures produce distinct ¹⁹F NMR signals .

- Infrared (IR) Spectroscopy : CN stretching vibrations (~2250 cm⁻¹) confirm nitrile functionality .

Q. Table 1: Key Structural Parameters from Crystallographic Studies

| Parameter | Value (Å/°) | Evidence Source |

|---|---|---|

| C34–P1–C16–C21 dihedral | 5.7° | |

| C36–C35–C34 bond angle | 121.6° | |

| Pd1–N9–C8–C15 torsion | 135.4° |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate nitrile-containing waste and neutralize with oxidizing agents (e.g., KMnO₄ under acidic conditions) before disposal .

- Emergency Response : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs due to nitrile hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across studies?

Methodological Answer: Discrepancies in bond angles or torsions (e.g., C37–C38–C39 = 120.4° vs. 121.1° in different studies ) may arise from:

- Disorder in Crystal Lattices : Refine models using software like SHELXL to account for partial occupancy .

- Temperature Effects : Compare data collected at 100 K vs. room temperature; lower temps reduce thermal motion artifacts .

- Statistical Validation : Apply Hamilton R-factors (e.g., R < 0.07) and cross-validate with DFT calculations .

Q. How can factorial design optimize reaction conditions for synthesizing 2-(2-Ethylpiperidin-1-yl)acetonitrile?

Methodological Answer:

- Variable Selection : Test factors like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) .

- Response Surface Methodology (RSM) : Use software (e.g., Design-Expert) to model interactions between variables. For example, a 2³ factorial design can identify optimal yield conditions with minimal trials .

- Validation : Confirm predicted yields (e.g., 85% at 60°C, 10 mol% catalyst) via triplicate experiments .

Q. What computational strategies predict reaction pathways involving 2-(2-Ethylpiperidin-1-yl)acetonitrile?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to map potential energy surfaces (PES). For example, transition-state modeling reveals activation barriers for nucleophilic attacks .

- Machine Learning (ML) : Train models on datasets of analogous reactions (e.g., Hammett constants, steric parameters) to predict regioselectivity .

- Solvent Effects : Simulate solvation with COSMO-RS to optimize dielectric environments .

Q. How should large datasets from high-throughput synthesis be managed and analyzed?

Methodological Answer:

- Data Structuring : Use electronic lab notebooks (ELNs) like LabArchives to tag entries with metadata (e.g., reaction ID, conditions) .

- Statistical Tools : Apply PCA (Principal Component Analysis) to identify yield-correlated variables .

- Security : Encrypt datasets using AES-256 protocols and restrict access via role-based permissions .

Q. How can substituent effects on reactivity be analyzed using computational models?

Methodological Answer:

- DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group in 2-(2-Ethylpiperidin-1-yl)acetonitrile has a high electrophilicity index (ω = 4.2 eV) .

- Steric Maps : Generate %VBur (Buried Volume) plots to visualize steric hindrance from the ethylpiperidinyl group .

- Kinetic Isotope Effects (KIE) : Simulate deuterated analogs to probe rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.